molecular formula C22H24N2O5 B2665757 N-(3,4-dimethoxybenzyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 1797140-26-1

N-(3,4-dimethoxybenzyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide

Cat. No. B2665757
CAS RN: 1797140-26-1
M. Wt: 396.443
InChI Key: ZGDXNGFPUUIGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . It also contains a 3,4-dimethoxybenzyl group, which is known to be used as a protective group in chemical synthesis . The presence of the 3-oxo group suggests that it might have some reactivity at this site.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 3-oxo group and the piperidine nitrogen. These sites could potentially be involved in a variety of reactions, such as condensation reactions or nucleophilic substitutions .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes and Chemical Transformations : Research has focused on developing novel synthetic routes for the creation of spiro compounds, including those related to "N-(3,4-dimethoxybenzyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide". For instance, a study presented an efficient and regioselective synthesis of spiro compounds through 1,3-dipolar cycloaddition, highlighting the atom economy and stereoselectivity of the process. This methodology facilitates the construction of complex spiro frameworks with potential biological activities (Kumar et al., 2008).

Chemical Modifications and Derivatives : Further research has explored the chemical modification of spiro compounds to enhance their biological properties. For example, the synthesis and pharmacological evaluation of various spiro-piperidine derivatives have been carried out, demonstrating the versatility of the spiro framework in generating compounds with potential as pharmacological agents (Dandu et al., 2012).

Biological Evaluation and Potential Pharmacological Uses

Receptor Binding and Pharmacological Studies : Spiro-piperidine derivatives have been evaluated for their binding properties to biological targets, such as sigma receptors. These studies aim to identify compounds with high affinity and selectivity, which could lead to the development of new therapeutic agents. For example, certain spiro[[2]benzopyran-1,4'-piperidines] showed promising results in receptor binding assays, indicating their potential use in pharmacology (Maier & Wünsch, 2002).

Potential Antimycobacterial Activity : One study discovered spiro-piperidin-4-ones with significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential as novel antimycobacterial agents. The synthesis of these compounds was highlighted for its atom economy and stereoselectivity, contributing to the field of antimicrobial research (Kumar et al., 2008).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-27-18-8-7-15(13-19(18)28-2)14-23-21(26)24-11-9-22(10-12-24)17-6-4-3-5-16(17)20(25)29-22/h3-8,13H,9-12,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDXNGFPUUIGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide

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